(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone
CAS No.: 2034301-46-5
Cat. No.: VC6831358
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034301-46-5 |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 |
| IUPAC Name | (2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-morpholin-4-ylphenyl)methanone |
| Standard InChI | InChI=1S/C16H20N2O4S/c19-16(18-10-15-9-14(18)11-23(15,20)21)12-1-3-13(4-2-12)17-5-7-22-8-6-17/h1-4,14-15H,5-11H2 |
| Standard InChI Key | AEWNDFYWBARNAS-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4(=O)=O |
Introduction
Structural Components
-
Bicyclic Structure: The compound features a 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl moiety, which includes sulfur and nitrogen atoms within a bicyclic framework. This structure is similar to other bicyclic compounds like 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, which has a molecular weight of 147.20 g/mol and a CAS number of 1312812-72-8 .
-
Morpholinophenyl Moiety: The 4-morpholinophenyl part of the compound introduces a morpholine ring attached to a phenyl group. Morpholine is known for its presence in various biologically active compounds, contributing to their pharmacological properties.
Potential Biological Activities
Compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and neurological effects. For instance, quinoline derivatives are known for their antimicrobial and anticancer properties. While specific data on (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone is not available, related compounds suggest potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions and functional group transformations. Understanding the chemical reactivity is crucial for predicting how the compound might interact with biological systems.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline | Aromatic ring; nitrogen-containing | Antimicrobial, anticancer |
| Thiazole | Five-membered ring containing sulfur | Antibacterial, antifungal |
| Isoquinoline | Similar to quinoline but with different substitution patterns | Antidepressant, anticancer |
| Morpholine | Six-membered ring with oxygen and nitrogen | Various pharmacological effects |
Research Findings and Future Directions
While specific research findings on (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone are not readily available, studies on similar compounds highlight the importance of structural motifs in determining biological activity. Future research should focus on synthesizing this compound and evaluating its interactions with biological targets using techniques like high-throughput screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume